REACTION_CXSMILES
|
[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]#N)[CH2:2][CH3:3].N([O-])=[O:11].[Na+].[OH2:14]>>[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]([OH:11])=[O:14])[CH2:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C#N)CCC
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring and by means of the funnel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80°-82° C.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 50°-52° C. and, while this temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained by gentle external cooling
|
Type
|
ADDITION
|
Details
|
was added through the funnel
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to decant for 30 minutes into a separation funnel
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 10 ml of toluene
|
Type
|
ADDITION
|
Details
|
This toluenic phase was added to the crude di-n-propyl acetic acid
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
EXTRACTION
|
Details
|
the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water
|
Type
|
ADDITION
|
Details
|
by adding 8 g of 36% by weight hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
After decantation, the organic phase was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with toluene
|
Type
|
WASH
|
Details
|
three successive washing operations with 8 ml of water
|
Type
|
DISTILLATION
|
Details
|
The toluene was distilled at atmospheric pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]#N)[CH2:2][CH3:3].N([O-])=[O:11].[Na+].[OH2:14]>>[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]([OH:11])=[O:14])[CH2:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C#N)CCC
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring and by means of the funnel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80°-82° C.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 50°-52° C. and, while this temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained by gentle external cooling
|
Type
|
ADDITION
|
Details
|
was added through the funnel
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to decant for 30 minutes into a separation funnel
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 10 ml of toluene
|
Type
|
ADDITION
|
Details
|
This toluenic phase was added to the crude di-n-propyl acetic acid
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
EXTRACTION
|
Details
|
the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water
|
Type
|
ADDITION
|
Details
|
by adding 8 g of 36% by weight hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
After decantation, the organic phase was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with toluene
|
Type
|
WASH
|
Details
|
three successive washing operations with 8 ml of water
|
Type
|
DISTILLATION
|
Details
|
The toluene was distilled at atmospheric pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |